Acetylcorynoline

Vue d'ensemble

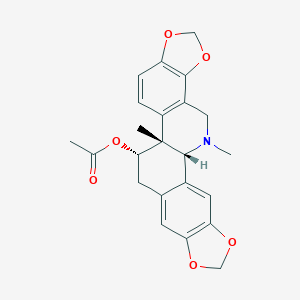

Description

L’acétylcorynoline est un composé bioactif isolé de la plante Corydalis ambigua. Il est connu pour ses propriétés anti-inflammatoires et a été étudié pour ses applications thérapeutiques potentielles. Le composé a une structure complexe, caractérisée par un squelette benzodioxolophénanthridine avec un groupe acétate attaché.

Mécanisme D'action

L’acétylcorynoline exerce ses effets par le biais de multiples cibles moléculaires et voies. Il inhibe la maturation des cellules dendritiques en supprimant les activités de l’IκB kinase et de la protéine kinase activée par un mitogène . Cela conduit à une réduction de la sécrétion de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale-α, l’interleukine-6 et l’interleukine-12p70. De plus, l’acétylcorynoline induit l’apoptose et l’arrêt du cycle cellulaire dans les cellules cancéreuses en régulant la voie de signalisation c-Myc .

Analyse Biochimique

Biochemical Properties

Acetylcorynoline has been found to interact with various biomolecules, significantly inhibiting the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12p70 by lipopolysaccharide-stimulated Dendritic cells (DCs) . This suggests that this compound plays a role in biochemical reactions related to inflammation and immune response .

Cellular Effects

This compound has been shown to inhibit cell viability and proliferation . It induces apoptosis and cell cycle arrest by inhibiting cell growth . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the regulation of the c-Myc signaling pathway . This compound reduces the protein expression of oncogenic genes, decreases c-Myc half-life, and rapidly inhibits the serum stimulation response . This indicates that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acétylcorynoline peut être synthétisée par diverses réactions chimiques impliquant le précurseur Corynoline. La voie de synthèse implique généralement des réactions d’acylation où un groupe acétyle est introduit dans la molécule de Corynoline. Les conditions de réaction comprennent souvent l’utilisation d’anhydride acétique comme agent d’acylation et d’une base telle que la pyridine pour faciliter la réaction.

Méthodes de production industrielle

La production industrielle de l’acétylcorynoline implique l’extraction de la plante Corydalis bungeana. Le processus comprend plusieurs étapes telles que l’extraction par solvant, la purification et la cristallisation pour obtenir le composé sous sa forme pure. Le processus d’extraction est optimisé pour garantir un rendement et une pureté élevés de l’acétylcorynoline.

Analyse Des Réactions Chimiques

Types de réactions

L’acétylcorynoline subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former différents dérivés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l’acétylcorynoline.

Substitution: Le groupe acétate peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions communs

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des alcools.

Principaux produits formés

Applications de la recherche scientifique

Chimie: Utilisé comme précurseur pour la synthèse d’autres composés bioactifs.

Biologie: Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine: Enquête sur ses propriétés anti-inflammatoires, anticancéreuses et neuroprotectrices. .

Industrie: Utilisé dans le développement de produits pharmaceutiques et d’agents thérapeutiques.

Applications De Recherche Scientifique

Immunomodulatory Effects

Mechanism of Action:

Acetylcorynoline exhibits significant immunosuppressive properties by impairing dendritic cell (DC) maturation and function. Research indicates that ACN inhibits the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 in lipopolysaccharide (LPS)-stimulated mouse bone marrow-derived DCs. The expression of major histocompatibility complex class II (MHC II), CD40, and CD86 on DCs is also reduced, indicating a potential application in treating inflammatory and autoimmune disorders .

Case Study:

In a study involving LPS-stimulated DCs, treatment with up to 20 µM ACN did not cause cytotoxicity. Instead, it significantly decreased the secretion of TNF-α by approximately 47%, IL-6 by 40%, and IL-12p70 by 32% at this concentration. Additionally, ACN restored the endocytic capacity of these DCs, suggesting its role in modulating immune responses .

Neuroprotective Effects

Parkinson's Disease:

this compound has shown promise in neuroprotection against dopaminergic neuron degeneration, particularly in models of Parkinson's disease. It has been reported to attenuate α-synuclein aggregation and protect neurons from toxicity induced by neurotoxic agents like 6-hydroxydopamine .

Case Study:

In animal models, ACN administration resulted in reduced dopaminergic neuron loss and improved motor functions, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Properties

Mechanism of Action:

ACN has been investigated for its anticancer effects, particularly against colon cancer. It induces apoptosis and G2/M phase cell cycle arrest through the c-Myc signaling pathway. Studies have demonstrated that ACN inhibits cell viability and proliferation in colon cancer cells while promoting apoptosis .

Synergistic Effects:

Research indicates that ACN enhances the efficacy of traditional chemotherapeutic agents like 5-fluorouracil (5-FU) and doxorubicin (Dox). The combination treatment results in increased apoptosis rates and reduced expression of oncogenes associated with cancer progression .

Case Study:

In vitro studies showed that ACN treatment led to significant reductions in cell viability of colon cancer cells, with enhanced apoptotic effects observed when combined with low doses of conventional chemotherapy drugs. This suggests a potential role for ACN as an adjunctive therapy in cancer treatment regimens .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

L’acétylcorynoline est comparée à d’autres composés similaires tels que la Corynoline, la 12-hydroxycorynoline et la Protopine. Ces composés partagent un squelette benzodioxolophénanthridine similaire mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques . L’acétylcorynoline est unique en raison de son groupe acétyle spécifique, qui contribue à ses propriétés anti-inflammatoires et anticancéreuses distinctes.

Liste de composés similaires

- Corynoline

- 12-Hydroxycorynoline

- Protopine

L’acétylcorynoline se distingue par ses effets immunosuppresseurs et anticancéreux puissants, ce qui en fait un composé précieux pour la recherche et le développement futurs dans les applications thérapeutiques.

Activité Biologique

Acetylcorynoline (ACN), a compound derived from Corydalis ambigua, has garnered attention for its diverse biological activities, particularly in the realms of immunomodulation, neuroprotection, and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

1. Immunomodulatory Effects

This compound has been shown to significantly influence immune cell function, particularly dendritic cells (DCs). Research indicates that ACN impairs the maturation of mouse bone marrow-derived DCs by modulating key signaling pathways.

Key Findings:

- Cytotoxicity : Treatment with up to 20 µM ACN does not induce cytotoxicity in DCs, maintaining cell viability .

- Cytokine Secretion : ACN significantly inhibits the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 in LPS-stimulated DCs. Specifically, at 20 µM, TNF-α secretion decreased by approximately 47%, IL-6 by 40%, and IL-12p70 by 32% .

- Surface Marker Expression : The expression of major histocompatibility complex class II (MHC II), CD40, and CD86 on activated DCs is reduced by ACN treatment, indicating a dampening effect on T-cell activation .

2. Neuroprotective Properties

ACN exhibits protective effects against neurodegenerative conditions. A study demonstrated that it significantly reduces dopaminergic neuron degeneration induced by neurotoxic agents such as 6-hydroxydopamine.

Key Findings:

- Neuroprotection : ACN administration resulted in a marked decrease in dopaminergic neuron loss, suggesting potential applications in treating Parkinson's disease .

- Mechanisms : The compound appears to exert anti-inflammatory effects that may contribute to its neuroprotective capabilities, though the precise molecular mechanisms remain to be fully elucidated .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against colon cancer cells.

Key Findings:

- Cell Viability and Proliferation : ACN inhibits the viability and proliferation of colon cancer cell lines (HCT116, HT-29) in a dose-dependent manner while showing minimal toxicity to non-cancerous cells .

- Apoptosis Induction : The compound induces apoptosis and G2/M phase arrest in cancer cells by negatively regulating oncogenes such as c-Myc. This regulation is crucial for its anticancer effects .

- Combination Therapy Potential : ACN enhances the efficacy of conventional chemotherapeutic agents like 5-fluorouracil (5-FU) and doxorubicin, suggesting its potential as an adjunct therapy in cancer treatment .

Data Summary

Case Studies

- Immunomodulation Study : In a controlled experiment involving mouse bone marrow-derived DCs, researchers treated cells with ACN and assessed changes in cytokine production and surface marker expression. Results indicated a significant reduction in pro-inflammatory cytokines and surface activation markers after treatment with ACN .

- Neuroprotection Study : A study focused on the effects of ACN on dopaminergic neurons showed that administration prior to exposure to neurotoxins resulted in significantly lower rates of neuronal death compared to untreated controls, highlighting its protective role against neurodegeneration .

- Cancer Research : Investigations into the anticancer properties of ACN revealed that it effectively induces apoptosis in colon cancer cell lines through modulation of oncogenic pathways. This was evidenced by decreased cell viability and altered cell cycle progression following treatment with varying concentrations of ACN .

Propriétés

IUPAC Name |

[(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHCFWFODBLSAP-WWNPGLIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172127 | |

| Record name | Corynoline, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18797-80-3 | |

| Record name | Acetylcorynoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcorynoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynoline, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18797-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCORYNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZFQ6Y9RZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.